molecular formula C25H27N3O5S B018993 Bifeprunox mesylate CAS No. 350992-13-1

Bifeprunox mesylate

货号 B018993
CAS 编号: 350992-13-1
分子量: 481.6 g/mol
InChI 键: ONWKHSGOYGLGPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bifeprunox mesylate is an atypical antipsychotic agent . It combines minimal D2 receptor agonism with serotonin receptor agonism . It was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease .


Molecular Structure Analysis

Bifeprunox mesylate has a chemical formula of C24H23N3O2 . Its molecular weight is 385.467 g/mol . The structure of Bifeprunox mesylate includes a benzoxazolone core, a piperazine ring, and a biphenyl group .

科学研究应用

Summary of the Application

Bifeprunox mesylate is an atypical antipsychotic that combines minimal D2 receptor agonism with serotonin receptor agonism . It was under development for the treatment of schizophrenia .

Methods of Application or Experimental Procedures

In a 6-week, double-blind, placebo-controlled study, 589 patients with an acute exacerbation of schizophrenia were randomly assigned to once-daily treatment with bifeprunox 5, 10, or 20 mg, placebo, or risperidone 6 mg . Efficacy was assessed by changes in symptom rating scales [Positive and Negative Syndrome Scale (PANSS) total and subscale scores; PANSS-derived BPRS scores; Clinical Global Impression—Severity (CGI—S) and Clinical Global Impression—Improvement (CGI—I) scores] .

Results or Outcomes Obtained

Compared with placebo, bifeprunox 20 mg produced a statistically significantly greater reduction from baseline to last assessment in the primary efficacy variable (PANSS total score; effect size = −0.339), as well as most secondary efficacy measures . No statistically significant differences in efficacy were seen with lower doses of bifeprunox . The most common treatment-emergent adverse events (TEAEs) noted with bifeprunox were gastrointestinal . Compared to placebo, treatment with bifeprunox led to small but statistically significant decreases in weight and prolactin levels . Extrapyramidal symptoms (EPS) were comparable between bifeprunox and placebo .

2. Psychiatry - Treatment of Psychosis

Summary of the Application

Bifeprunox mesylate, an atypical antipsychotic, was being evaluated for the treatment of psychosis . It combines minimal D2 receptor agonism with serotonin receptor agonism .

Results or Outcomes Obtained

3. Neurology - Treatment of Parkinson’s Disease

Summary of the Application

Bifeprunox mesylate was being evaluated for the treatment of Parkinson’s disease . It combines minimal D2 receptor agonism with serotonin receptor agonism .

Methods of Application or Experimental Procedures

4. Psychiatry - Treatment of Psychosis

Summary of the Application

Bifeprunox mesylate, an atypical antipsychotic, was being evaluated for the treatment of psychosis . It combines minimal D2 receptor agonism with serotonin receptor agonism .

Results or Outcomes Obtained

5. Neurology - Treatment of Parkinson’s Disease

Summary of the Application

Bifeprunox mesylate was being evaluated for the treatment of Parkinson’s disease . It combines minimal D2 receptor agonism with serotonin receptor agonism .

安全和危害

The safety data sheet for Bifeprunox mesylate suggests that it may cause skin irritation . In case of accidental ingestion or contact, immediate medical attention is advised .

Relevant Papers

  • "Efficacy and safety of bifeprunox in patients with an acute exacerbation of schizophrenia: results from a randomized, double-blind, placebo-controlled, multicenter, dose-finding study" .
  • "Bifeprunox: a Novel Antipsychotic Agent with Partial Agonist Properties at Dopamine D2 and Serotonin 5-HT1A Receptors" .

属性

IUPAC Name

methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWKHSGOYGLGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956533
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bifeprunox mesylate

CAS RN

350992-13-1
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFEPRUNOX MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F018D8L02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bifeprunox mesylate
Reactant of Route 2
Reactant of Route 2
Bifeprunox mesylate
Reactant of Route 3
Reactant of Route 3
Bifeprunox mesylate
Reactant of Route 4
Reactant of Route 4
Bifeprunox mesylate
Reactant of Route 5
Reactant of Route 5
Bifeprunox mesylate
Reactant of Route 6
Reactant of Route 6
Bifeprunox mesylate

Citations

For This Compound
22
Citations
P Seeman - Synapse, 2008 - Wiley Online Library
Because long‐term antipsychotics elicit behavioral dopamine supersensitivity, the present study examined whether 7–9 days administration of partial dopamine D2 agonists with …
Number of citations: 30 onlinelibrary.wiley.com
G Laus, S Nerdinger, V Kahlenberg… - …, 2014 - researchgate.net
… The investigational drug bifeprunox mesylate is a partial dopamine agonist with a unique receptor-binding profile and potential antipsychotic properties.Patented processes involve multi…
Number of citations: 3 www.researchgate.net
MLG Wadenberg - 2007 - Future Medicine
Most second-generation, atypical, dopamine (DA) D2/5-HT 2 blocking antipsychotics still induce extrapyramidal side effects (EPS) in higher doses. Weight gain and metabolic …
Number of citations: 26 www.futuremedicine.com
MS Kleven, C Barret-Grévoz, LB Slot… - …, 2005 - Elsevier
Compounds possessing 5-HT 1A agonist properties attenuate catalepsy induced by D 2 receptor blockade. Here we examined the role of 5-HT 1A receptor agonism in the reduced …
Number of citations: 102 www.sciencedirect.com
L Bardin, MS Kleven, C Barret-Grévoz… - …, 2006 - nature.com
A new generation of proven or potential antipsychotics, including aripiprazole, bifeprunox, SSR181507 and SLV313, exhibit agonist actions at serotonin 5-HT 1A receptors, but little …
Number of citations: 131 www.nature.com
S Natesan, GE Reckless, KBL Barlow… - International Journal …, 2011 - academic.oup.com
… OPC-4392, bifeprunox mesylate and aripiprazole (Toronto Research Chemicals, Canada) were dissolved in 30% v/v dimethylformamide in saline acidified with glacial acetic acid (1% v/…
Number of citations: 40 academic.oup.com
AL Auclair, MS Kleven, C Barret-Grévoz… - Behavioural brain …, 2009 - Elsevier
Typical antipsychotics such as haloperidol exert their therapeutic effects via blockade of dopamine (DA) D 2 receptors, leading to extrapyramidal symptoms (EPS) in humans and …
Number of citations: 16 www.sciencedirect.com
AL Auclair, A Galinier, J Besnard… - …, 2007 - Springer
Introduction Prepulse inhibition (PPI) of the startle reflex has been extensively studied because it is disrupted in several psychiatric diseases, most notably schizophrenia. In rats, and to …
Number of citations: 28 link.springer.com
N Ye, Z Song, A Zhang - Current Medicinal Chemistry, 2014 - ingentaconnect.com
Psychiatric disorders like schizophrenia and neurodegenerative diseases like Parkinson’s disease are associated with poly-factorial pathogenic mechanisms, with several …
Number of citations: 37 www.ingentaconnect.com
L Bardin, A Auclair, MS Kleven… - Behavioural …, 2007 - journals.lww.com
Combining antagonist/partial agonist activity at dopamine D 2 and agonist activity at serotonin 5-HT 1A receptors is one of the approaches that has recently been chosen to develop …
Number of citations: 73 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。